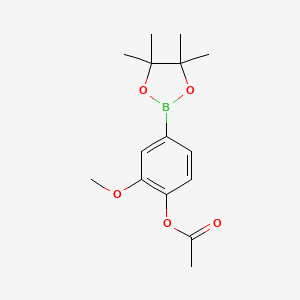

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate

描述

Structural Characteristics and Nomenclature

This compound represents a sophisticated example of boronic ester chemistry, incorporating multiple functional groups within a single molecular framework. The compound possesses the molecular formula C15H21BO5 and exhibits a molecular weight of 292.14 grams per mole, characteristics that define its chemical behavior and synthetic utility. The Chemical Abstracts Service has assigned this compound the registry number 811841-45-9, while the Molecular Design Limited database recognizes it under the identifier MFCD03789257.

The structural architecture of this compound centers around a phenyl ring bearing three distinct substituents that collectively determine its reactivity profile and synthetic applications. The methoxy group (-OCH3) occupies the 2-position relative to the acetate functionality, creating a specific electronic environment that influences the compound's participation in various chemical transformations. The acetate group (CH3COO-) provides a leaving group functionality that can be selectively modified under appropriate reaction conditions, enabling diverse synthetic manipulations. Most significantly, the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position represents the boronic ester functionality that defines the compound's primary chemical utility.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its complex structure. The official designation as [2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate precisely describes the spatial arrangement of functional groups and their connectivity within the molecular framework. Alternative nomenclature systems recognize this compound as 4-Acetoxy-3-methoxyphenylboronic acid pinacol ester, emphasizing the boronic acid derivative nature of the molecule and its relationship to pinacol, the diol used in its synthesis.

The dioxaborolane ring system within the structure forms a five-membered heterocycle containing boron, oxygen, and carbon atoms arranged in a specific geometric configuration. This cyclic arrangement stabilizes the boronic ester functionality while maintaining its reactivity toward transmetalation reactions characteristic of organoboron compounds. The tetramethyl substitution pattern on the dioxaborolane ring provides steric protection for the boron center while enhancing the compound's stability under various reaction conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H21BO5 |

| Molecular Weight | 292.14 g/mol |

| Chemical Abstracts Service Number | 811841-45-9 |

| Molecular Design Limited Number | MFCD03789257 |

| ChemSpider Identifier | 2054384 |

| Monoisotopic Mass | 292.148204 |

| Average Mass | 292.140 |

Historical Context in Boronic Ester Chemistry

The development of this compound emerges from a rich historical foundation in organoboron chemistry that spans more than a century and a half of scientific advancement. Edward Frankland's pioneering work in 1860 marked the first successful preparation and isolation of a boronic acid, specifically ethylboronic acid, through a two-stage synthetic process involving diethylzinc and triethyl borate. This groundbreaking achievement established the fundamental principles of carbon-boron bond formation that would eventually enable the synthesis of complex boronic ester derivatives like the compound under examination.

The transformation of boronic acid chemistry from a scientific curiosity to a practical synthetic tool required decades of methodological development and mechanistic understanding. Frankland's original synthetic approach involved the reaction of diethylzinc with triethyl borate to produce triethylborane, which subsequently underwent air oxidation to yield ethylboronic acid. While primitive by contemporary standards, this methodology established the essential concept of transmetalation between organometallic reagents and boron-containing compounds, a principle that remains central to modern boronic ester synthesis.

The evolution toward pinacol-protected boronic esters represented a significant advancement in synthetic methodology, addressing fundamental stability and handling challenges associated with free boronic acids. Boronic acids typically exhibit high melting points and demonstrate a pronounced tendency to form anhydrides through water elimination, frequently yielding cyclic trimers that complicate purification and storage. The introduction of pinacol protection circumvented these limitations by forming stable cyclic esters that maintain the reactive characteristics of the boron center while providing enhanced stability under ambient conditions.

The specific structural features of this compound reflect sophisticated understanding of electronic effects and steric factors that influence boronic ester reactivity and stability. The methoxy substituent provides electron-donating character that modulates the electronic density of the aromatic system, while the acetate group introduces potential for selective functional group manipulation. The pinacol ester protection of the boronic acid functionality represents the culmination of decades of research into optimal protecting group strategies for organoboron compounds.

Modern synthetic approaches to pinacol boronate esters have evolved to encompass diverse methodologies that enable access to complex structural variants like the compound under examination. The reaction between pinacolborane and various Grignard reagents has emerged as an efficient and general method for pinacol boronate ester synthesis, operating under ambient temperature conditions in tetrahydrofuran solvent systems. This methodology enables the formation of trialkoxy alkyl borohydride intermediates that rapidly eliminate hydridomagnesium bromide to afford the desired boronate ester products in excellent yields.

Table 2: Historical Milestones in Boronic Ester Chemistry

| Year | Milestone | Significance |

|---|---|---|

| 1860 | Frankland's ethylboronic acid synthesis | First boronic acid preparation |

| 1979 | Suzuki-Miyaura reaction discovery | Catalytic carbon-carbon bond formation |

| 1981 | First published Suzuki coupling with phenylboronic acid | Practical synthetic methodology |

| 2000 | Nickel catalyst development for cross-coupling | Cost reduction and scope expansion |

Role in Modern Organoboron Chemistry

This compound occupies a central position in contemporary organoboron chemistry as a versatile synthetic intermediate that enables sophisticated carbon-carbon bond formation reactions. The compound's primary utility derives from its exceptional performance in Suzuki-Miyaura cross-coupling reactions, where it functions as an organoboron nucleophile capable of coupling with diverse electrophilic partners under palladium catalysis. This reactivity profile has established the compound as an indispensable tool in pharmaceutical synthesis, materials science, and advanced organic chemistry research.

The mechanistic basis for the compound's effectiveness in cross-coupling reactions stems from its ability to undergo facile transmetalation with palladium complexes, a process that represents the key carbon-carbon bond forming step in the Suzuki-Miyaura catalytic cycle. The boronic ester functionality provides optimal electronic characteristics for transmetalation while maintaining stability under the basic conditions typically employed in these transformations. The methoxy and acetate substituents on the aromatic ring offer additional sites for selective modification, enabling the construction of complex molecular architectures through sequential synthetic operations.

Contemporary applications of this compound extend beyond traditional cross-coupling chemistry to encompass emerging areas of organoboron research. The compound serves as a valuable building block in the synthesis of polymeric materials, where its boronic ester functionality enables controlled polymerization processes that generate well-defined macromolecular structures. Advanced applications in materials science exploit the unique electronic properties imparted by the boronic ester group to create functional materials with tailored optical, electronic, and mechanical characteristics.

The development of improved synthetic methodologies for accessing compounds like this compound has paralleled advances in catalytic system design and reaction optimization. Modern approaches frequently employ palladium-catalyzed borylation reactions that enable direct installation of the boronic ester functionality onto appropriately substituted aromatic precursors. These methodologies have significantly reduced the synthetic steps required to access complex boronic ester derivatives while improving overall yields and functional group tolerance.

The strategic importance of this compound in pharmaceutical research reflects the growing recognition of boronic acids and their derivatives as privileged structural motifs in drug discovery. The reversible covalent binding characteristics of boronic acids with hydroxylated biological targets have led to the development of several clinically approved medications, including the proteasome inhibitor bortezomib. While this compound itself may not possess direct biological activity, its utility as a synthetic intermediate enables access to bioactive compounds that exploit these unique binding interactions.

Contemporary research continues to explore novel applications for pinacol boronate esters like this compound in emerging areas of chemical science. Recent investigations have demonstrated the utility of such compounds in small-molecule activation processes, where the Lewis acidic character of the boron center enables the binding and transformation of substrates under mild conditions. These applications represent expanding frontiers in organoboron chemistry that may ultimately lead to entirely new categories of synthetic methodology and functional materials.

The compound's role in advancing sustainable chemistry practices merits particular attention given increasing emphasis on environmentally responsible synthetic methods. Suzuki-Miyaura cross-coupling reactions employing boronic ester derivatives like this compound typically generate benign byproducts and operate under relatively mild conditions compared to alternative carbon-carbon bond forming methodologies. The low toxicity profile of organoboron reagents compared to organometallic alternatives used in other cross-coupling reactions has contributed to their widespread adoption in both academic and industrial settings.

Table 3: Modern Applications of this compound

| Application Area | Specific Use | Key Advantages |

|---|---|---|

| Cross-Coupling Chemistry | Suzuki-Miyaura reactions | High efficiency, broad scope |

| Materials Science | Polymer synthesis | Controlled molecular architecture |

| Pharmaceutical Research | Drug intermediate synthesis | Mild reaction conditions |

| Sustainable Chemistry | Green synthetic methods | Low toxicity, benign byproducts |

属性

IUPAC Name |

[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-10(17)19-12-8-7-11(9-13(12)18-6)16-20-14(2,3)15(4,5)21-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWMSVLBTLTANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378810 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811841-45-9 | |

| Record name | 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811841-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate typically involves the borylation of an aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-methoxy-4-bromophenyl acetate using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Substitution: Various substituted phenyl acetates.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions

The compound serves as a versatile reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is essential for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The boron moiety facilitates the coupling with aryl halides to form carbon-carbon bonds efficiently.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the successful application of 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate in synthesizing various biaryl derivatives. The reaction conditions were optimized to achieve high yields and selectivity. The results indicated that the compound could be used to produce complex molecules with diverse functional groups.

Material Science

Development of Copolymers

The compound is utilized in the synthesis of novel copolymers that exhibit unique optical and electrochemical properties. These copolymers are based on benzothiadiazole and electron-rich arene units.

Table 1: Properties of Copolymers Synthesized with this compound

| Property | Value |

|---|---|

| Optical Band Gap | 1.8 eV |

| Conductivity | 0.01 S/cm |

| Thermal Stability | Decomposes at 250°C |

The electrochemical properties of these copolymers make them suitable for applications in organic photovoltaics and light-emitting diodes (OLEDs).

Medicinal Chemistry

Potential Anticancer Activity

Recent studies have explored the use of this compound in developing small-molecule inhibitors targeting cancer pathways. The incorporation of the boron moiety enhances the bioactivity of the resulting compounds.

Case Study: Inhibition of PD-L1

Research highlighted the role of derivatives synthesized from this compound as inhibitors of PD-L1. These compounds showed promising results in preclinical models for cancer immunotherapy.

作用机制

The mechanism of action of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the desired biaryl product. The boronic ester group acts as a nucleophile, facilitating the transfer of the aryl group to the palladium center .

相似化合物的比较

Comparison with Structural Analogs

Key Observations:

- Substituent Effects : The target compound’s 2-methoxy group enhances steric protection of the boron atom, while the 4-acetoxy group provides a leaving group for further functionalization. Analogs with electron-withdrawing groups (e.g., triflate in 2d ) exhibit higher reactivity in electrophilic substitutions.

- Synthetic Yields : High yields (93–98%) are common for pinacol boronic esters due to optimized protocols using Pd catalysts and pinacol stabilization .

- Steric and Electronic Profiles : Compounds with bulkier substituents (e.g., trimethylsilyl groups in ) show reduced reactivity in cross-coupling due to steric hindrance .

Reactivity in Cross-Coupling Reactions

The target compound’s acetoxy group can act as a directing group, facilitating regioselective coupling. For example:

- In Suzuki-Miyaura reactions, it couples with aryl halides to form biaryls, critical in drug discovery (e.g., kinase inhibitors in ) .

- Compared to its 4-hydroxyphenyl analog (), the acetoxy group improves solubility in organic solvents, enabling broader substrate compatibility .

Comparative Reactivity Data:

Commercial Availability and Pricing

Materials Science

- Polymer Synthesis : The acetoxy group enables post-functionalization of boronic acid-containing polymers for sensor applications .

生物活性

2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is a compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H19B O4

- Molecular Weight : 239.10 g/mol

- CAS Number : 1195-66-0

The biological activity of this compound is primarily attributed to its ability to inhibit certain kinases and modulate cellular pathways. Notably:

- GSK-3β Inhibition : This compound has been identified as a potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism and cell survival. The IC50 value for GSK-3β inhibition has been reported as low as 8 nM .

- Anti-inflammatory Properties : Studies have shown that this compound significantly reduces levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, indicating potential anti-inflammatory effects .

Biological Activity Data

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on GSK-3β Inhibition : A detailed investigation into various derivatives revealed that modifications on the phenyl ring could enhance inhibitory potency against GSK-3β. The study demonstrated that compounds with smaller substituents exhibited higher activity .

- Cytotoxicity Assessment : In vitro assays conducted on HT-22 (neuronal) and BV-2 (microglial) cell lines showed that while some derivatives reduced cell viability at higher concentrations, the tested compound maintained cell viability at lower doses .

Applications in Medicinal Chemistry

The unique boron-containing structure of this compound makes it an attractive candidate for the development of novel therapeutic agents. Its ability to selectively inhibit kinases could lead to advancements in treatments for diseases such as cancer and neurodegenerative disorders.

常见问题

Q. What are the standard synthetic routes for preparing 2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A common approach involves coupling aryl halides with pinacol boronic esters under palladium catalysis. For example, intermediates with boronic ester groups (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives) are reacted with aryl halides using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in dioxane or THF at 80–90°C. Potassium carbonate or acetate is often used as a base .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and boronic ester integration.

- X-ray Crystallography : For unambiguous structural determination. Software like SHELXL and OLEX2 are widely used for refinement and analysis of crystallographic data .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and purity.

Q. What purification techniques are effective for isolating this compound?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is commonly employed.

- Crystallization : Using solvents like ethyl acetate/hexane or dichloromethane/petroleum ether to obtain high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic ester?

Critical parameters include:

- Catalyst Selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos or XPhos for sterically hindered substrates.

- Solvent and Temperature : Dioxane or THF at reflux (80–90°C) under inert atmosphere.

- Base Compatibility : Potassium carbonate for aqueous conditions, potassium acetate for anhydrous systems.

Monitor reaction progress via TLC or LC-MS. For low reactivity, microwave-assisted synthesis (120°C, 30 min) may enhance yields .

Q. How should researchers handle air- and moisture-sensitive reactions involving this compound?

Q. What strategies are used to study intramolecular charge transfer in materials containing this compound?

The boronic ester is incorporated into donor–π–acceptor (D–π–A) dyads for optoelectronic applications. Techniques include:

- UV-Vis and Fluorescence Spectroscopy : To track charge-transfer transitions.

- Electrochemical Analysis : Cyclic voltammetry to determine HOMO/LUMO levels.

For example, meta-terphenyl-linked dyads show tunable emission properties in OLEDs .

Q. How can computational methods aid in understanding this compound’s reactivity?

- Density Functional Theory (DFT) : To model transition states in cross-coupling reactions.

- Molecular Docking : For studying interactions in medicinal chemistry (e.g., enzyme inhibition).

Software like Gaussian or AutoDock is recommended for such analyses.

Q. What are common pitfalls in synthesizing derivatives of this compound, and how can they be addressed?

- Low Yields : Often due to steric hindrance or competing protodeboronation. Mitigate by using bulky ligands (e.g., DavePhos) or excess boronic ester.

- Byproduct Formation : Purify via repeated crystallization or preparative HPLC.

- Moisture Sensitivity : Use anhydrous solvents and rigorous inert gas purging .

Application-Focused Questions

Q. How is this compound applied in medicinal chemistry research?

It serves as a key intermediate in synthesizing kinase inhibitors (e.g., GSK-3β, ROCK-1) for Alzheimer’s disease. For example, sulfonamide derivatives are prepared via coupling reactions and tested for tau aggregation inhibition .

Q. What role does this compound play in materials science, particularly OLED development?

It is used to construct thermally activated delayed fluorescence (TADF) emitters. For instance, phenoxazine or acridine derivatives linked to the boronic ester moiety enhance electroluminescence efficiency in OLEDs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。